SPHK1 Isoform Selectivity: No Detectable SPHK2 Inhibition at 10 µM Versus Pan-Inhibitor DMS
In the primary screening at 10 µM compound concentration using SPHK-overexpressing cell lysates, compound 5c (CAY10621) inhibited SPHK1 by 54.66% while showing no inhibition of SPHK2 (activity level 117.06% of baseline, classified as NA) [1]. In contrast, the classical pan-inhibitor DMS inhibited SPHK1 by 41.96% and SPHK2 by 33.03% at the same concentration [1]. Compound 8c, the most potent analogue in the series, inhibited both isoforms (SPHK1: 56.94%; SPHK2: 54.12%), demonstrating no isoform selectivity [1]. This establishes compound 5c as the only selective SPHK1 inhibitor within the chemical series.
| Evidence Dimension | SPHK1 vs. SPHK2 inhibition at 10 µM compound concentration |
|---|---|
| Target Compound Data | SPHK1 inhibition: 54.66%; SPHK2 inhibition: 0% (activity 117.06%, NA) |
| Comparator Or Baseline | DMS: SPHK1 41.96%, SPHK2 33.03%; Compound 8c: SPHK1 56.94%, SPHK2 54.12% |
| Quantified Difference | 5c shows absolute SPHK2 inhibition of 0% vs. 33.03% for DMS and 54.12% for 8c; isoform selectivity ratio (SPHK2/SPHK1 inhibition) = 0 for 5c vs. 0.79 for DMS and 0.95 for 8c |
| Conditions | In vitro SPHK assay using lysates from SPHK1- or SPHK2-overexpressing cells; compounds tested at 10 µM; ≥95% purity; activity normalized to 100% baseline |
Why This Matters
For experiments requiring unambiguous attribution of phenotype to SPHK1 rather than SPHK2, only CAY10621 provides zero SPHK2 engagement at the screening concentration, unlike pan-inhibitors DMS and SKI-II.
- [1] Wong, L., Tan, S. L., Lam, Y., et al. Synthesis and Evaluation of Sphingosine Analogues as Inhibitors of Sphingosine Kinases. Journal of Medicinal Chemistry, 2009, 52(12), 3618–3626. Tables 2 and 3. View Source
